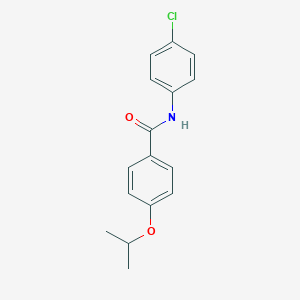

N-(4-chlorophenyl)-4-isopropoxybenzamide

Description

N-(4-Chlorophenyl)-4-isopropoxybenzamide is a benzamide derivative characterized by a 4-chlorophenyl group attached to the amide nitrogen and an isopropoxy substituent at the para position of the benzamide ring. The 4-chlorophenyl moiety is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing properties, which enhance binding affinity to target proteins . The isopropoxy group may influence solubility and metabolic stability compared to smaller alkoxy substituents (e.g., methoxy) .

Properties

Molecular Formula |

C16H16ClNO2 |

|---|---|

Molecular Weight |

289.75g/mol |

IUPAC Name |

N-(4-chlorophenyl)-4-propan-2-yloxybenzamide |

InChI |

InChI=1S/C16H16ClNO2/c1-11(2)20-15-9-3-12(4-10-15)16(19)18-14-7-5-13(17)6-8-14/h3-11H,1-2H3,(H,18,19) |

InChI Key |

ZVZKCUHPIDGQHA-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substituents :

- N-(4-Fluorophenyl)- and N-(4-Iodophenyl)maleimides (Compounds 19, 28): These derivatives exhibit comparable inhibitory potency against monoacylglycerol lipase (MGL) (IC50 = 5.18 μM and 4.34 μM, respectively), suggesting minimal impact of halogen size on activity. The 4-chlorophenyl analog (Compound 22, IC50 = 7.24 μM) shows slightly reduced potency, indicating that electronic effects may outweigh steric factors .

- Insecticidal Pyridine Derivatives: N-(4-Chlorophenyl)-containing pyridine analogs (e.g., Compound 2 in ) demonstrate superior aphidicidal activity compared to acetamiprid, a commercial neonicotinoid. The chlorophenyl group likely enhances interaction with insect nicotinic acetylcholine receptors .

Alkoxy Substituents :

- N-(4-Chlorophenyl)-3-cyclohexylpropanamide (Compound 10 in ): Cyclohexyl and isopropoxy groups both contribute to steric bulk, but the benzamide scaffold in the target compound may offer better conformational rigidity for target binding .

Enzyme Inhibition Profiles

- α-Glucosidase/α-Amylase Inhibition: Derivatives like 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide (Compound 5o) show potent α-glucosidase inhibition (IC50 < 10 μM), attributed to the sulfamoyl and nitro groups.

- Antioxidant Activity: Hydroxamic acids with N-(4-chlorophenyl) groups (e.g., Compound 6 in ) exhibit radical scavenging activity via the N-hydroxy moiety.

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.